Exisulind, also known as Sulindac Sulfone, is a biologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. [, , , ] Unlike its parent compound, Exisulind lacks cyclooxygenase (COX) enzyme inhibitory activity, differentiating its mechanism of action from traditional NSAIDs. [, , ] It is categorized as a selective apoptotic antineoplastic drug (SAAND), exhibiting its primary function in inducing apoptosis (programmed cell death) in various precancerous and cancerous tissues. [, ] This selectivity towards cancerous cells while sparing normal cells makes Exisulind a promising candidate for cancer prevention and treatment research. [, ]
Exisulind's antineoplastic activity is primarily attributed to its ability to induce apoptosis. [] This pro-apoptotic effect is achieved through several interconnected mechanisms:
It's crucial to note that Exisulind's apoptotic effect is independent of COX inhibition, differentiating it from its parent compound, Sulindac. [, , ]
Exisulind's primary application in scientific research is centered around its antineoplastic activity. Studies have explored its efficacy in various cancer models, demonstrating its potential as both a chemopreventive and therapeutic agent. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: